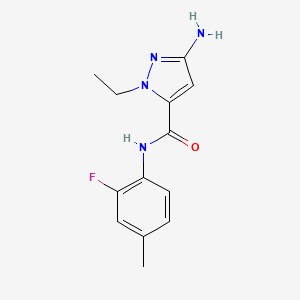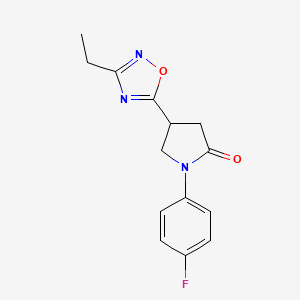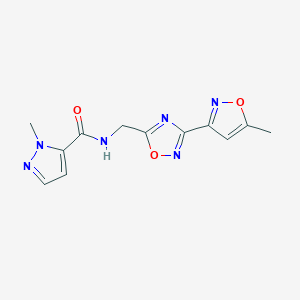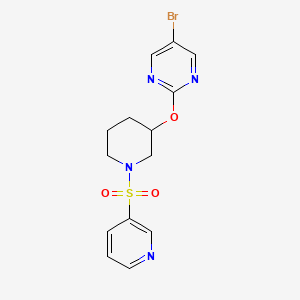
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activity in various studies.
作用机制
The exact mechanism of action of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For instance, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators (Kumar et al., 2015). It has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Kaur et al., 2018).
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in different studies. For instance, the compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation (Kumar et al., 2015). It has also been found to decrease the levels of glucose and glycosylated hemoglobin (HbA1c) in diabetic rats (El-Ashmawy et al., 2020). In addition, the compound has been reported to inhibit the growth of cancer cells by inducing DNA damage and oxidative stress (Kaur et al., 2018).
实验室实验的优点和局限性
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods without significant degradation. However, there are some limitations associated with the use of this compound in lab experiments. For instance, it has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which can limit its potential use in clinical applications.
未来方向
There are several future directions for the study of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to investigate the compound's potential use as an anti-cancer agent in combination with other chemotherapeutic agents. Another direction is to study the compound's mechanism of action in more detail to identify new targets for therapeutic intervention. Additionally, the development of new analogs of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide with improved solubility and pharmacokinetic properties can also be explored. Overall, the study of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has significant potential for the development of new therapeutic agents for various diseases.
References:
El-Ashmawy, N. E., El-Bakly, W. M., & Alkhalaf, M. I. (2020). The antidiabetic and antioxidant effects of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 121, 109584.
Kaur, A., Kumar, A., Sharma, A. K., & Kumar, S. (2018). Synthesis, characterization and biological evaluation of some novel pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 329-334.
Kumar, A., Sharma, A. K., & Kumar, S. (2015). Synthesis, anti-inflammatory and analgesic activity evaluation of some novel pyrazole derivatives. European Journal of Medicinal Chemistry, 96, 499-509.
合成方法
The synthesis of 3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-fluoro-4-methylbenzoic acid with ethyl hydrazinecarboxylate to obtain 2-fluoro-4-methylphenylhydrazinecarboxylate. This intermediate is then reacted with ethyl acetoacetate to obtain the desired product. The yield of the synthesis process is reported to be around 70% (Kumar et al., 2015).
科学研究应用
3-amino-1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities in various studies (Kumar et al., 2015; Kaur et al., 2018; El-Ashmawy et al., 2020). The compound has also been investigated for its potential use as an analgesic and anti-convulsant agent (Kumar et al., 2015).
属性
IUPAC Name |
5-amino-2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-11(7-12(15)17-18)13(19)16-10-5-4-8(2)6-9(10)14/h4-7H,3H2,1-2H3,(H2,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOSGQSAWCTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=C(C=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)


![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)



![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)



![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)